N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CCPA, is a synthetic compound that has gained attention due to its potential therapeutic applications. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that mediates various physiological processes in the body.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The creation of novel heterocyclic compounds through the use of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide as a precursor or intermediary facilitates the development of new materials with potential applications in drug development and material science. The ability to manipulate the compound's structure allows for the synthesis of diverse heterocyclic systems, which are essential components in many biologically active molecules (Gouda et al., 2015).
Antimicrobial and Antitumor Activities
Research has also focused on the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide to produce compounds with antimicrobial and antitumor properties. By incorporating various functional groups and creating novel derivatives, scientists aim to enhance the biological activities of these compounds, making them valuable for therapeutic applications. The exploration of such derivatives emphasizes the compound's potential in contributing to the development of new medications (Darwish et al., 2014).
Chemoselective Acetylation
In the realm of synthetic organic chemistry, the chemoselective acetylation of aminophenols using derivatives of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide showcases the compound's utility in facilitating specific reactions that lead to the synthesis of key intermediates for antimalarial drugs and other therapeutic agents. This application underscores the compound's significance in streamlining the synthesis of complex molecules with high precision and efficiency (Magadum & Yadav, 2018).
Tyrosinase Inhibition for Melanogenesis Control
Further research into the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide has led to the discovery of derivatives with potent tyrosinase inhibitory activity. These findings are significant for the development of treatments for skin pigmentation disorders, demonstrating the compound's potential in dermatological applications. By inhibiting tyrosinase, these derivatives can effectively reduce melanogenesis, offering a targeted approach to treating hyperpigmentation (Butt et al., 2019).
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-25(17-9-3-2-4-10-17)19-12-6-5-11-18(19)23-15-20(26)24-21(16-22)13-7-8-14-21/h2-6,9-12,23H,7-8,13-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFMLLWEGLRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.